molecular formula C20H14ClN3OS B2500569 (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide CAS No. 1327169-49-2

(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B2500569
CAS No.: 1327169-49-2
M. Wt: 379.86
InChI Key: RCDSZXUSNLIUHG-MHWRWJLKSA-N
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Description

(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H14ClN3OS and its molecular weight is 379.86. The purity is usually 95%.
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Biological Activity

The compound (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their applications in pharmaceuticals, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3OC_{16}H_{14}ClN_{3}O with a molecular weight of approximately 303.75 g/mol. The structural characteristics include:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Chlorophenyl group : Contributes to its lipophilicity and biological activity.
  • Cyano group : Often associated with increased reactivity and potential biological effects.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study on various thiazole derivatives indicated that compounds with similar structures demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Compound Target Organism MIC (µg/mL) Reference
Compound AE. faecalis100
Compound BC. albicans4.01 mM

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain thiazole-based compounds exhibited cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antibacterial activity of thiazole derivatives against a panel of pathogens. Results indicated that certain modifications to the thiazole ring significantly enhanced activity against resistant strains .
  • Cytotoxicity Assessment :
    Another research effort focused on assessing the cytotoxic effects of thiazole derivatives on cancer cell lines. The study found that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts, suggesting structure-activity relationships that could guide future drug design .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural modifications. Key findings include:

  • Electron-withdrawing groups : Enhance antibacterial and anticancer activities.
  • Lipophilicity : Increased lipophilicity generally correlates with better membrane permeability and bioavailability.

Properties

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-13-2-4-14(5-3-13)10-16(11-22)19(25)24-20-23-18(12-26-20)15-6-8-17(21)9-7-15/h2-10,12H,1H3,(H,23,24,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDSZXUSNLIUHG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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